N-hydroxy-2,4-dioxo-4-phenylbutanamide

Description

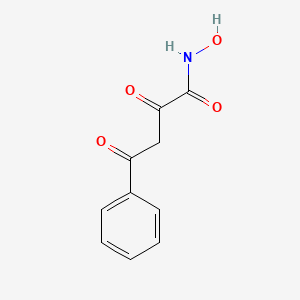

N-hydroxy-2,4-dioxo-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with hydroxyl, phenyl, and two ketone (dioxo) groups.

Properties

IUPAC Name |

N-hydroxy-2,4-dioxo-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-8(6-9(13)10(14)11-15)7-4-2-1-3-5-7/h1-5,15H,6H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABLNUYALXTKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2,4-dioxo-4-phenylbutanamide typically involves the reaction of 4-phenylbutyric acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with hydroxylamine to form the desired hydroxamic acid.

Reaction Conditions:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents include ethanol or methanol.

Reaction Time: The reaction typically takes several hours to complete.

Industrial Production Methods

In an industrial setting, the production of N-hydroxy-2,4-dioxo-4-phenylbutanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2,4-dioxo-4-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.

Reduction: Reduction of the compound can lead to the formation of amides.

Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Water, ethanol, methanol.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of corresponding amides.

Substitution: Formation of substituted hydroxamic acids.

Scientific Research Applications

N-hydroxy-2,4-dioxo-4-phenylbutanamide has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent for metal ions in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.

Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.

Industry: Utilized in the development of metal extraction processes and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N-hydroxy-2,4-dioxo-4-phenylbutanamide involves its ability to chelate metal ions through the hydroxamic acid group. This chelation can inhibit the activity of metalloproteases by binding to the metal ion in the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. The compound’s ability to form stable complexes with metal ions also underlies its applications in metal extraction and stabilization processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among N-hydroxy-2,4-dioxo-4-phenylbutanamide and related compounds:

Tautomerism and Spectral Analysis

- Triazole-Thione Tautomers : IR spectra (1247–1255 cm⁻¹ for νC=S) and absence of νS-H (~2500 cm⁻¹) confirm thione dominance in 1,2,4-triazole derivatives, critical for their biological activity .

- Dioxo Derivatives: The ketone groups in N-hydroxy-2,4-dioxo-4-phenylbutanamide may enable keto-enol tautomerism, though spectral data are lacking in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.